molecular formula C16H16N2O2S B12414495 Anti-inflammatory agent 14

Anti-inflammatory agent 14

Cat. No.: B12414495
M. Wt: 300.4 g/mol
InChI Key: NILPSABXLUXHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-inflammatory agent 14 is a compound known for its significant anti-inflammatory properties. It has been studied for its potential to inhibit inflammation and has shown promising results in various scientific research applications. The compound is particularly noted for its effectiveness against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration of 2 micromolar .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anti-inflammatory agent 14 involves a multi-step process. One common method includes the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis. This reaction yields 4,5-disubstituted pyrimidine analogs in a single step . The reaction conditions typically involve moderate temperatures and controlled environments to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring that the compound meets the required standards for scientific research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

Anti-inflammatory agent 14 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its anti-inflammatory properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anti-inflammatory agent 14 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of anti-inflammatory agents and to develop new synthetic methodologies.

    Biology: The compound is employed in biological studies to investigate its effects on cellular processes and inflammation pathways.

    Medicine: this compound is explored for its potential therapeutic applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The anti-inflammatory effects of Anti-inflammatory agent 14 are primarily due to its ability to inhibit key inflammatory mediators. The compound targets and inhibits the activity of enzymes such as cyclooxygenase and inducible nitric oxide synthase, which are involved in the production of pro-inflammatory molecules like prostaglandins and nitric oxide . By blocking these pathways, this compound reduces inflammation and alleviates symptoms associated with inflammatory diseases.

Comparison with Similar Compounds

Biological Activity

Overview

Anti-inflammatory agent 14 is a compound recognized for its significant anti-inflammatory properties, particularly in inhibiting key inflammatory mediators. This compound has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Its unique mechanism of action and effectiveness against specific pathogens, such as Mycobacterium tuberculosis H37Rv, make it a valuable subject of research.

The biological activity of this compound primarily involves the inhibition of enzymes that play critical roles in the inflammatory response. Key mechanisms include:

  • Inhibition of Cyclooxygenase (COX) : The compound effectively inhibits both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, leading to reduced inflammation and pain.
  • Inducible Nitric Oxide Synthase (iNOS) Inhibition : By inhibiting iNOS, this compound reduces the production of nitric oxide, a pro-inflammatory mediator that contributes to inflammation and tissue damage.
  • Cytokine Modulation : The compound modulates the expression of various pro-inflammatory cytokines, thereby influencing the overall inflammatory response.
MechanismEffect on Inflammation
COX InhibitionReduces prostaglandin synthesis
iNOS InhibitionLowers nitric oxide production
Cytokine ModulationDecreases pro-inflammatory cytokines

Case Studies

  • Efficacy Against Mycobacterium tuberculosis :
    • A study reported that this compound demonstrated a minimum inhibitory concentration (MIC) of 2 micromolar against Mycobacterium tuberculosis H37Rv, indicating its potential as an antimicrobial agent in treating tuberculosis .
  • Impact on Inflammatory Diseases :
    • Research conducted on animal models showed that treatment with this compound led to significant reductions in markers of inflammation, such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α), suggesting its therapeutic efficacy in conditions like rheumatoid arthritis .
  • Comparative Analysis with Other Compounds :
    • When compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin, this compound exhibited a more selective action on specific inflammatory pathways, potentially leading to fewer side effects .

Table 2: Comparative Efficacy

CompoundMechanismEfficacy Against InflammationSide Effects
This compoundCOX & iNOS InhibitionHighMinimal
IbuprofenCOX InhibitionModerateGastrointestinal Issues
AspirinCOX InhibitionModerateBleeding Risks

Scientific Applications

This compound has a wide range of applications across different fields:

  • Chemistry : Used as a model compound to study anti-inflammatory mechanisms and develop new synthetic methodologies.
  • Biology : Investigated for its effects on cellular processes related to inflammation.
  • Medicine : Explored for potential therapeutic applications in treating various inflammatory diseases.

Industrial Production

The synthesis of this compound involves multi-step processes utilizing reagents like triethyl orthoformate and ammonium acetate under specific catalytic conditions. This process is optimized for high yield and purity to meet research standards .

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

1-benzyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

InChI

InChI=1S/C16H16N2O2S/c21-16(17-11-12-4-2-1-3-5-12)18-13-6-7-14-15(10-13)20-9-8-19-14/h1-7,10H,8-9,11H2,(H2,17,18,21)

InChI Key

NILPSABXLUXHCD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=S)NCC3=CC=CC=C3

Origin of Product

United States

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